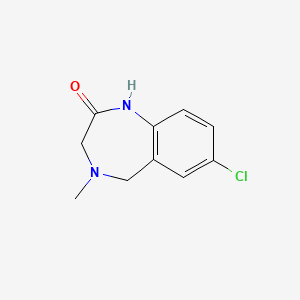
13-Oxyingenol dodecanoat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Oxyingenol dodecanoate is a derivative of ingenol, a compound extracted from the traditional Chinese medicinal plant Euphorbia kansui. This compound has garnered attention due to its potent cytotoxic properties, particularly against chronic myeloid leukemia K562 cells . It has shown the ability to inhibit cell proliferation, induce G2/M phase arrest, and trigger apoptosis in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-Oxyingenol dodecanoate involves several steps, including a ring-closing olefin metathesis reaction and a Mislow–Evans-type [2,3]-sigmatropic rearrangement . These reactions are crucial for constructing the highly strained inside-outside framework of the compound and introducing the hydroxy group at C5 stereoselectively .
Industrial Production Methods
While specific industrial production methods for 13-Oxyingenol dodecanoate are not extensively documented, the compound is typically prepared through standard chemical transformations from extracts of Euphorbia kansui . This process involves the isolation of ingenol derivatives followed by chemical modifications to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
13-Oxyingenol dodecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of 13-Oxyingenol dodecanoate include olefin metathesis catalysts, sigmatropic rearrangement reagents, and various oxidizing and reducing agents . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of 13-Oxyingenol dodecanoate include various derivatives with enhanced cytotoxic properties . These derivatives are often evaluated for their potential as anticancer agents and other therapeutic applications.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 13-Oxyingenol dodecanoate involves the induction of mitochondrial apoptosis and the caspase-dependent decrease of Akt protein levels in cancer cells . The compound disrupts the mitochondrial membrane potential, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis . Additionally, the activation of ERK by 13-Oxyingenol dodecanoate plays a protective role in its stimulation .
Comparación Con Compuestos Similares
Similar Compounds
Ingenol: The parent compound from which 13-Oxyingenol dodecanoate is derived.
Ingenol-3-angelate: Another ingenol derivative with potent anticancer properties.
Ingenol-5-hexanoate: A synthetic analog of ingenol with similar biological activities.
Uniqueness
13-Oxyingenol dodecanoate stands out due to its specific structural modifications, which enhance its cytotoxic properties and make it a valuable lead compound for drug development . Its ability to induce apoptosis through novel mechanisms further distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C32H50O7 |
|---|---|
Peso molecular |
546.7 g/mol |
Nombre IUPAC |
[(1S,4S,5R,6R,9R,10R,12S,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-12-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] dodecanoate |
InChI |
InChI=1S/C32H50O7/c1-6-7-8-9-10-11-12-13-14-15-24(34)39-31-18-21(3)30-17-20(2)26(35)32(30,38)27(36)22(19-33)16-23(28(30)37)25(31)29(31,4)5/h16-17,21,23,25-27,33,35-36,38H,6-15,18-19H2,1-5H3/t21-,23-,25-,26+,27-,30+,31+,32-/m1/s1 |
Clave InChI |
FEZDDYPHEHMXLF-TUYTYIEPSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]34C=C([C@@H]([C@]3([C@@H](C(=C[C@H]([C@@H]1C2(C)C)C4=O)CO)O)O)O)C)C |
SMILES canónico |
CCCCCCCCCCCC(=O)OC12CC(C34C=C(C(C3(C(C(=CC(C1C2(C)C)C4=O)CO)O)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14030383.png)
![2-Thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B14030389.png)








